molecular formula C16H17NO B1214988 N-phenethyl-2-phenylacetamide CAS No. 5460-60-6

N-phenethyl-2-phenylacetamide

Cat. No.: B1214988
CAS No.: 5460-60-6
M. Wt: 239.31 g/mol
InChI Key: SERBNUYNEAQHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenethyl-2-phenylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43754. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Apoptosis Induction in Cancer Research

N-phenethyl-2-phenylacetamide (NPPA), derived from Xenorhabdus nematophilus, has been studied for its ability to induce apoptosis in cancer cells. A 2003 study found that NPPA showed significant inhibitory effects on cell proliferation and viability in U937 cells, a human cancer cell line. It was observed that NPPA induces apoptosis via caspase-3 activation, cytochrome c release, and Bax cleavage mediated by caspase-dependent calpain activation (Hwang et al., 2003).

CB2 Receptor Inverse Agonists and Osteoclast Inhibitors

N,N'-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide), a derivative of this compound, was identified as a new class of CB2 inverse agonists. This compound and its derivatives were found to have high binding affinity and selectivity for CB2 receptors and showed significant inhibition of osteoclast formation, suggesting potential use in antiosteoporosis treatments (Yang et al., 2012).

Synthetic Chemistry

In synthetic chemistry, this compound has been used as a substrate in various reactions. For example, a study demonstrated its benzylation under microwave irradiation, which is significant for the synthesis of various organic compounds (Mijin et al., 2008).

Estrogen-Like Effects

A study investigated the estrogen-like effects of 2-phenylacetamide, a related compound to this compound. It was isolated from the seeds of Lepidium apetalum and shown to promote the proliferation of MCF-7 cells, suggesting potential applications in the treatment of perimenopause syndrome (Zeng et al., 2018).

Biological Activity Prediction

N-substituted-2-phenylacetamide derivatives, which include this compound, have been studied for their wide range of biological activities. A study used quantitative structure-retention relationships (QSRR) to predict the biological properties of these compounds based on their chromatographic retention behaviors (Vaštag et al., 2014).

Anticancer Agent Development

A series of 2-phenoxy-N-phenylacetamides, designed and synthesized for developing novel anticancer agents, showed moderate cytotoxicity against human cancer cell lines. Some compounds in this series exhibited potent antiproliferative activity, indicating the potential of this compound derivatives in cancer treatment (Shan et al., 2016).

Mechanism of Action

Target of Action

N-Phenethyl-2-Phenylacetamide, also known as N-(2-Phenylethyl)-phenylacetamide, is a compound with a molecular formula of C16H17NO The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

One study suggests that it has strong inhibitory effects on cell proliferation and viability, and it induces apoptosis in u937 cells . The specific interactions between the compound and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

The compound’s role in inducing apoptosis suggests that it may influence pathways related to cell growth and death . More research is needed to summarize the affected pathways and their downstream effects.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

This compound has been shown to inhibit cell proliferation and induce apoptosis in U937 cells . Apoptosis is a form of programmed cell death, which is crucial for eliminating damaged or unnecessary cells. Therefore, the compound’s action could potentially be used for therapeutic purposes, particularly in conditions characterized by uncontrolled cell growth.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a study on similar compounds suggests that they can act as corrosion inhibitors for copper, indicating that their action can be influenced by the presence of certain metal ions . .

Safety and Hazards

N-phenethyl-2-phenylacetamide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of contact, rinse immediately with plenty of water .

Biochemical Analysis

Biochemical Properties

N-phenethyl-2-phenylacetamide plays a significant role in biochemical reactions, particularly in the induction of apoptosis. It interacts with several enzymes and proteins, including caspase-3 and poly (ADP-ribose) polymerase. The compound induces apoptosis through the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase, leading to DNA fragmentation and cell death . Additionally, this compound interacts with calpain, a calcium-dependent cysteine protease, which mediates the cleavage of Bax, a pro-apoptotic protein .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells, particularly in inducing apoptosis in U937 cells, a human histiocytic lymphoma cell line . The compound inhibits cell proliferation and reduces cell viability, leading to morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing . This compound also influences cell signaling pathways by activating caspase-3 and promoting the release of cytochrome c from mitochondria into the cytosol . This activation cascade ultimately results in the cleavage of poly (ADP-ribose) polymerase and DNA fragmentation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules that regulate apoptosis. The compound binds to and activates caspase-3, an essential executioner enzyme in the apoptotic pathway . This activation leads to the cleavage of poly (ADP-ribose) polymerase, a protein involved in DNA repair, resulting in DNA fragmentation and cell death . Additionally, this compound induces the release of cytochrome c from mitochondria, which further activates caspase-3 and amplifies the apoptotic signal . The compound also interacts with calpain, leading to the cleavage of Bax and the down-regulation of XIAP, an inhibitor of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Short-term exposure to this compound results in rapid induction of apoptosis, while long-term exposure may lead to sustained inhibition of cell proliferation and viability . Studies have shown that the apoptotic effects of this compound are time-dependent, with significant apoptosis observed within 24 hours of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a minimum concentration of the compound is required to induce apoptosis effectively . Studies in animal models have demonstrated that this compound can inhibit tumor growth at therapeutic doses, but caution is needed to avoid adverse effects at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, catalyzed by enzymes such as cytochrome P450 . These reactions introduce or expose functional groups, increasing the compound’s solubility and facilitating its excretion . In phase II reactions, this compound undergoes conjugation with molecules like glucuronic acid, further enhancing its solubility and promoting its elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound may localize to specific compartments, such as the cytosol and mitochondria, where it exerts its apoptotic effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytosol and mitochondria, where it interacts with key proteins involved in apoptosis . This compound may also undergo post-translational modifications that direct it to specific cellular compartments . These modifications can influence the compound’s stability, activity, and interactions with other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

2-phenyl-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16(13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERBNUYNEAQHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203036
Record name N-(2-Phenylethyl)phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5460-60-6
Record name N-(2-Phenylethyl)phenylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5460-60-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5460-60-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Phenylethyl)phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenethyl-2-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an argon-blanketed solution of phenylacetic acid (69 mg, 0.51 mmol) in acetonitrile (3 mL) was added bis(trimethylsilyltrifluoroacetamide) (BSTFA, 400 μL, 1.51 mmol) via syringe. The mixture was stirred for 30 min. after which time solvent, unreacted starting material and the reaction by-products were removed at high vacuum. The colorless residue was redissolved in toluene (5 mL) and phenethyl azide (58 mg, 0.39 mmol) then freshly-distilled tri-n-butylphosphine (98 μL, 0.39 mmol) were added via syringe. While nitrogen evolution was still progressing, p-nitrophenol (55 mg, 0.40 mmol) was added in one portion, imparting a bright yellow color to the solution. The reaction was stirred at 65° C. for 48 h. The reaction mixture was partitioned between satd Na2CO3 solution and ethyl acetate. The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to give a yellow oil that was purified by flash chromatography (1:1 EtOAc/hexane) to yield 91 mg (98%) of the title compound as a white powder (mp 91-92° C., lit. mp 91-93° C.). Spectral data were identical to those reported in the literature.
Quantity
69 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(trimethylsilyltrifluoroacetamide)
Quantity
400 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step Two
Quantity
98 μL
Type
reactant
Reaction Step Two
Quantity
55 mg
Type
reactant
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenethyl-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-phenethyl-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-phenethyl-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-phenethyl-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-phenethyl-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-phenethyl-2-phenylacetamide
Customer
Q & A

Q1: What is the primary mechanism by which NPPA induces apoptosis in U937 cells?

A1: The research primarily suggests that NPPA induces apoptosis in U937 cells through the intrinsic apoptotic pathway. [] This involves the accumulation of cytochrome c in the cytosol, which subsequently activates caspase-3. [] This activation leads to a cascade of events, including the cleavage of poly(ADP-ribose) polymerase, ultimately resulting in apoptotic cell death. []

Q2: Does NPPA interact with any specific proteins during the induction of apoptosis?

A2: Yes, the study indicates that NPPA influences the expression and activity of several key apoptotic proteins. Notably, NPPA treatment led to the down-regulation of XIAP, an inhibitor of apoptosis. [] Furthermore, NPPA treatment resulted in the cleavage of Bax, a pro-apoptotic protein, and this cleavage was found to be mediated by calpain, a calcium-dependent protease. [] Interestingly, the activation of calpain appears to be dependent on caspase activity, suggesting a complex interplay between these proteins during NPPA-induced apoptosis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.